[S-(R*,S*)]-5-[1-Hydroxy-2-[(1-methyl-3-phenylpropyl)(phenylmethyl)amino]ethyl]-2-(phenylmethoxy)benzamide
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Overview
Description
The compound 5-[(1S)-2-[benzyl-[(2R)-4-phenylbutan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxybenzamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes multiple stereocenters and functional groups, making it a subject of interest for synthetic chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1S)-2-[benzyl-[(2R)-4-phenylbutan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxybenzamide involves several steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Benzylamine Intermediate: This step involves the reaction of benzyl chloride with an amine to form the benzylamine intermediate.
Coupling with 4-Phenylbutan-2-ylamine: The benzylamine intermediate is then coupled with 4-phenylbutan-2-ylamine under conditions that promote the formation of the desired amine linkage.
Hydroxylation: The resulting compound undergoes hydroxylation to introduce the hydroxyethyl group.
Methoxylation: The final step involves the methoxylation of the benzamide moiety to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(1S)-2-[benzyl-[(2R)-4-phenylbutan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxybenzamide: can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The benzamide moiety can be reduced to form the corresponding amine.
Substitution: The phenylmethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of substituted benzamides or ethers.
Scientific Research Applications
5-[(1S)-2-[benzyl-[(2R)-4-phenylbutan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxybenzamide: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-[(1S)-2-[benzyl-[(2R)-4-phenylbutan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
5-[(1S)-2-[benzyl-[(2R)-4-phenylbutan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxybenzamide: can be compared with similar compounds such as:
Benzylamine Derivatives: These compounds share the benzylamine moiety and may have similar biological activities.
Phenylbutan-2-ylamine Derivatives: These compounds share the phenylbutan-2-ylamine structure and may exhibit similar chemical reactivity.
Hydroxyethylbenzamides: These compounds share the hydroxyethylbenzamide core and may have comparable therapeutic properties.
The uniqueness of 5-[(1S)-2-[benzyl-[(2R)-4-phenylbutan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxybenzamide lies in its specific combination of functional groups and stereochemistry, which can result in distinct biological and chemical properties.
Properties
IUPAC Name |
5-[(1S)-2-[benzyl-[(2R)-4-phenylbutan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36N2O3/c1-25(17-18-26-11-5-2-6-12-26)35(22-27-13-7-3-8-14-27)23-31(36)29-19-20-32(30(21-29)33(34)37)38-24-28-15-9-4-10-16-28/h2-16,19-21,25,31,36H,17-18,22-24H2,1H3,(H2,34,37)/t25-,31-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGVNAHSTICYPZ-OOWIMERYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)N(CC2=CC=CC=C2)CC(C3=CC(=C(C=C3)OCC4=CC=CC=C4)C(=O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC1=CC=CC=C1)N(CC2=CC=CC=C2)C[C@H](C3=CC(=C(C=C3)OCC4=CC=CC=C4)C(=O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H36N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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